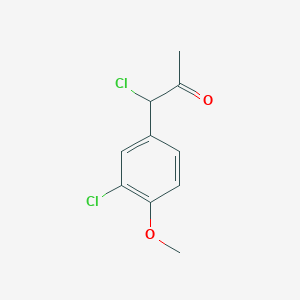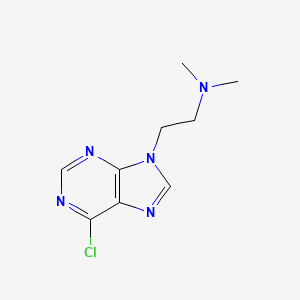
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a purine ring substituted with a chlorine atom at the 6th position and an ethyl group linked to a dimethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine typically involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Imines or other condensation products depending on the reactants used.
科学研究应用
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
作用机制
The mechanism of action of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Penciclovir: A guanine derivative with antiviral properties.
Acyclovir: Another antiviral agent with a similar purine structure.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C9H12ClN5 |
|---|---|
分子量 |
225.68 g/mol |
IUPAC 名称 |
2-(6-chloropurin-9-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12ClN5/c1-14(2)3-4-15-6-13-7-8(10)11-5-12-9(7)15/h5-6H,3-4H2,1-2H3 |
InChI 键 |
CJFSVJUSMWHOJH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
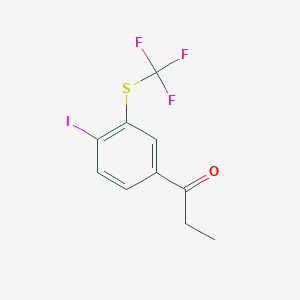


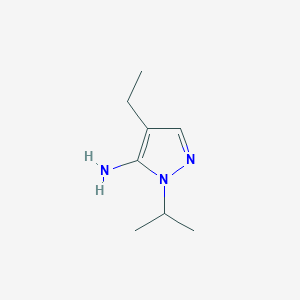

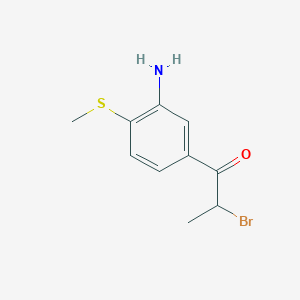
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
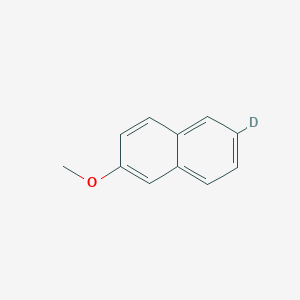
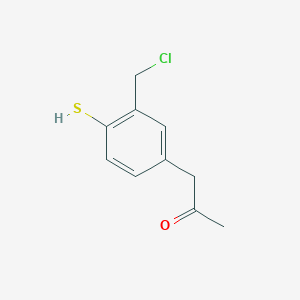
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
